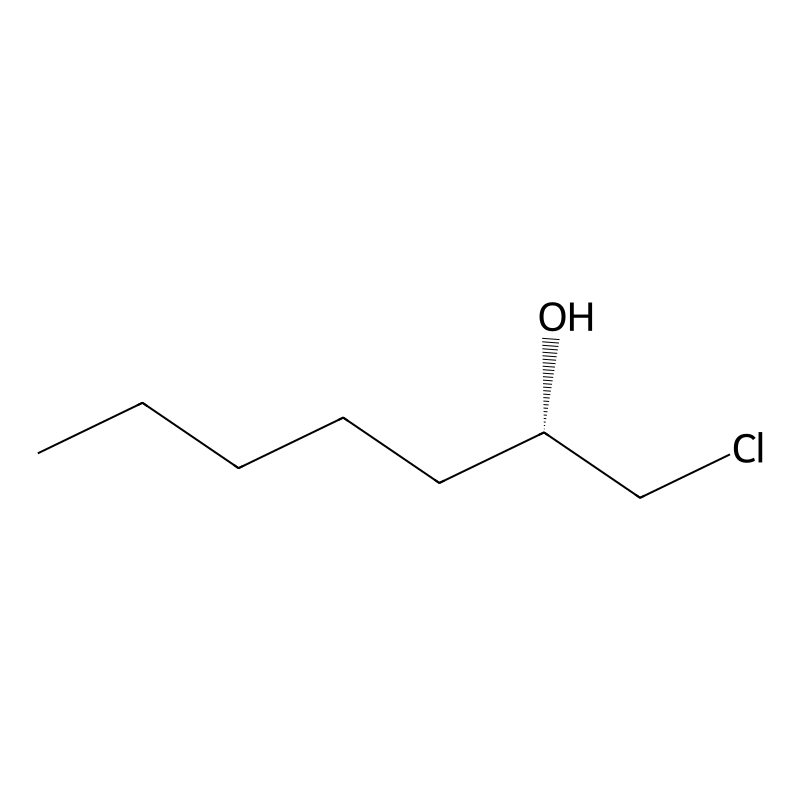

(2S)-1-Chloroheptan-2-OL

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

(2S)-1-Chloroheptan-2-OL, also known as 1-chloro-2-heptanol, is a chiral organic compound with the molecular formula C₇H₁₅ClO. It features a hydroxyl group (-OH) and a chlorine atom attached to the second carbon of a heptane chain. The compound is characterized by its specific stereochemistry, denoted by the (2S) configuration, indicating the spatial arrangement of its atoms, which plays a crucial role in its chemical behavior and biological activity.

There is no documented information on the mechanism of action of (2S)-1-Chloroheptan-2-ol in biological systems.

- Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles, leading to the formation of different alcohols or other functional groups.

- Esterification: The hydroxyl group can react with carboxylic acids to form esters.

- Oxidation: The alcohol can be oxidized to form ketones or aldehydes depending on the reaction conditions.

- Free Radical Reactions: The compound may also engage in free radical substitution reactions, particularly in the presence of suitable initiators .

Several methods for synthesizing (2S)-1-Chloroheptan-2-OL have been reported:

- Chlorination of Heptan-2-ol: This method involves treating heptan-2-ol with thionyl chloride or phosphorus trichloride to introduce the chlorine atom.

- Chiral Pool Synthesis: Utilizing chiral starting materials, such as naturally occurring amino acids, can lead to the formation of (2S)-1-Chloroheptan-2-OL through selective functionalization.

- Asymmetric Synthesis: Advanced techniques involving asymmetric catalysis may be employed to synthesize this compound with high enantiomeric purity .

(2S)-1-Chloroheptan-2-OL has potential applications in various fields:

- Pharmaceuticals: Its unique structure may allow it to serve as an intermediate in the synthesis of pharmaceutical agents.

- Flavors and Fragrances: Due to its odor profile, it could be utilized in flavoring or fragrance formulations.

- Chemical Research: It serves as a valuable reagent in organic synthesis and chemical research due to its reactive functional groups .

Interaction studies involving (2S)-1-Chloroheptan-2-OL focus on its reactivity with biological macromolecules. Preliminary investigations suggest that it may interact with proteins or enzymes, potentially influencing their activity. Further studies are required to clarify these interactions and their implications for drug design and development .

When comparing (2S)-1-Chloroheptan-2-OL with similar compounds, several notable analogs emerge:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1-Chloropentanol | C₅H₁₁ClO | Shorter carbon chain; simpler structure |

| 1-Bromoheptan-2-ol | C₇H₁₅BrO | Contains bromine instead of chlorine |

| 1-Chlorohexan-2-ol | C₆H₁₃ClO | One less carbon; different physical properties |

Uniqueness of (2S)-1-Chloroheptan-2-OL:

The presence of both a chiral center and halogen functionality distinguishes (2S)-1-Chloroheptan-2-OL from its analogs. Its specific stereochemistry allows for unique interactions in biological systems that may not be present in non-chiral or differently substituted counterparts.